4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline
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Overview
Description
4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a cyclopropyl group and an aniline moiety with two fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline typically involves multiple steps, starting with the preparation of the cyclopropylpiperazine intermediate. This intermediate is then reacted with a difluoroaniline derivative under specific conditions to yield the final product. Common reagents used in these reactions include cyclopropylamine, piperazine, and difluoroaniline, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms on the aniline ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Cyclopropylpiperazin-1-yl)-3-fluoroaniline
- 4-(4-Cyclopropylpiperazin-1-yl)-2,5-difluoroaniline
- 4-(4-Cyclopropylpiperazin-1-yl)-3,5-dichloroaniline
Uniqueness
4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline is unique due to the specific positioning of the fluorine atoms on the aniline ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
4-(4-cyclopropylpiperazin-1-yl)-3,5-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3/c14-11-7-9(16)8-12(15)13(11)18-5-3-17(4-6-18)10-1-2-10/h7-8,10H,1-6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTHLHKFJBTXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=C(C=C(C=C3F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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